

PCS1055 Dihydrochloride: A Technical Guide to Target Selectivity

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Compound of Interest

Compound Name: PCS1055 dihydrochloride

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Introduction

PCS1055 dihydrochloride is a novel synthetic small molecule that has been identified as a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor.[1] Due to the high degree of structural homology among the five muscarinic acetylcholine receptor subtypes (M1-M5), the development of subtype-selective ligands has been a significant challenge.[2] This document provides a comprehensive technical overview of the target selectivity profile of **PCS1055 dihydrochloride**, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows. The information herein is intended to support further research and development efforts involving this compound.

Target Selectivity Profile

The selectivity of **PCS1055 dihydrochloride** has been primarily characterized through radioligand binding assays and functional receptor activation studies. The data consistently demonstrates a high affinity for the muscarinic M4 receptor with significant selectivity over the other muscarinic subtypes (M1, M2, M3, and M5).[2] Furthermore, PCS1055 has been identified as a potent inhibitor of acetylcholinesterase (AChE).[1][3][4]

Muscarinic Receptor Subtype Selectivity

The primary target of PCS1055 is the muscarinic M4 receptor. Competitive binding assays using the non-selective muscarinic antagonist [³H]-N-methylscopolamine ([³H]-NMS) have been employed to determine the binding affinity (K_i) of PCS1055 for the M4 receptor.^[2] Functional assays measuring GTP-γ-[³⁵S] binding in response to the muscarinic agonist oxotremorine-M (Oxo-M) have further elucidated the antagonist potency and selectivity of PCS1055.^[2]

Target	Assay Type	Parameter	Value (nM)	Fold Selectivity vs. M4
Muscarinic M4	[³ H]-NMS Binding	K _i	6.5 ^[2]	-
Muscarinic M4	Schild Analysis	K _b	5.72 ^[2]	-
Muscarinic M4	Functional (GTP-γ-[³⁵ S])	IC ₅₀	18.1 ^[3]	-
Muscarinic M1	Functional (GTP-γ-[³⁵ S])	Fold Inhibition vs. M4	-	255 ^[2]
Muscarinic M2	Functional (GTP-γ-[³⁵ S])	Fold Inhibition vs. M4	-	69.1 ^[2]
Muscarinic M3	Functional (GTP-γ-[³⁵ S])	Fold Inhibition vs. M4	-	342 ^[2]
Muscarinic M5	Functional (GTP-γ-[³⁵ S])	Fold Inhibition vs. M4	-	>1000 ^[2]

Off-Target Profile: Acetylcholinesterase Inhibition

In addition to its activity at muscarinic receptors, PCS1055 has been shown to be a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine.

Target	Species	Parameter	Value (nM)
Acetylcholinesterase (AChE)	Electric Eel	IC50	22[3][4]
Acetylcholinesterase (AChE)	Human	IC50	120[3][4]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

[³H]-N-methylscopolamine ([³H]-NMS) Competitive Binding Assay

This assay determines the binding affinity of a test compound for muscarinic receptors by measuring its ability to compete with the binding of the radiolabeled antagonist [³H]-NMS.

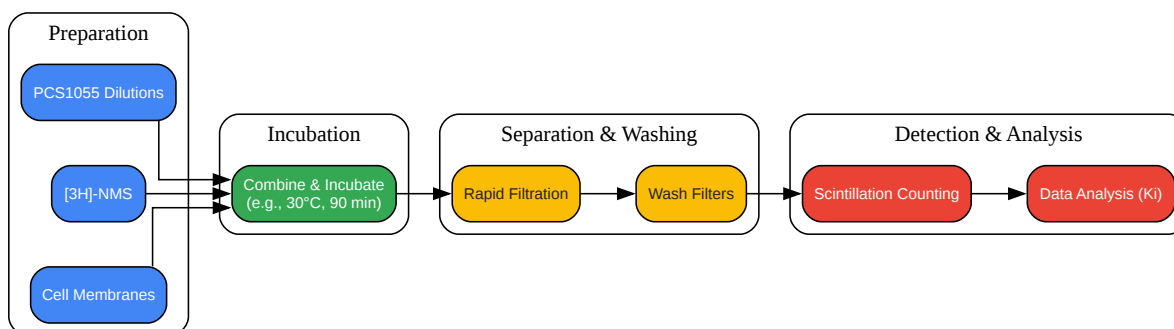
Materials:

- Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO cells).
- [³H]-NMS (radioligand).
- **PCS1055 dihydrochloride** (test compound).
- Atropine or other suitable non-labeled antagonist (for determining non-specific binding).
- Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5).
- Glass fiber filters.
- Scintillation fluid and counter.

Procedure:

- Prepare serial dilutions of **PCS1055 dihydrochloride**.

- In a 96-well plate, combine the cell membranes, [^3H]-NMS at a concentration near its K_d , and varying concentrations of **PCS1055 dihydrochloride**.
- For the determination of non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled antagonist (e.g., 1 μM atropine) instead of the test compound.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-150 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound [^3H]-NMS using a scintillation counter.
- The K_i values are calculated from the IC_{50} values (the concentration of PCS1055 that inhibits 50% of the specific binding of [^3H]-NMS) using the Cheng-Prusoff equation.



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Workflow for [^3H]-NMS Competitive Binding Assay.

GTP- γ -[³⁵S] Binding Functional Assay

This functional assay measures the activation of G proteins coupled to muscarinic receptors. As an antagonist, PCS1055 will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, GTP- γ -[³⁵S].

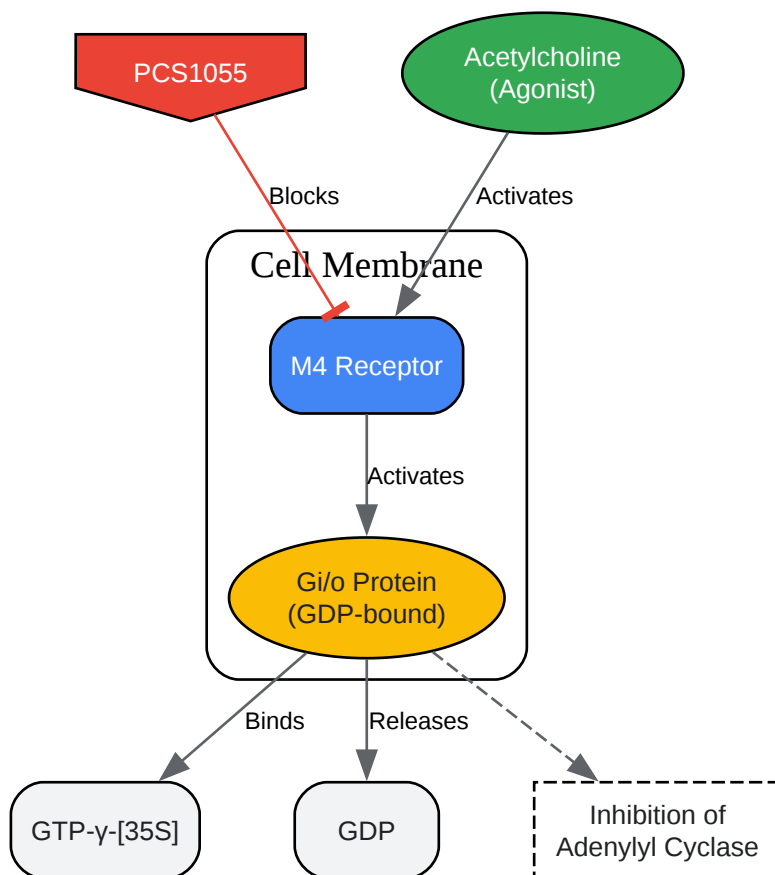
Materials:

- Cell membranes expressing the muscarinic receptor subtype of interest.
- GTP- γ -[³⁵S] (radiolabeled GTP analog).
- Oxotremorine-M (Oxo-M) or another suitable muscarinic agonist.
- **PCS1055 dihydrochloride** (test compound).
- GDP (to ensure G proteins are in an inactive state at baseline).
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
- Glass fiber filters.
- Scintillation fluid and counter.

Procedure:

- Prepare serial dilutions of **PCS1055 dihydrochloride**.
- Pre-incubate the cell membranes with varying concentrations of PCS1055.
- Add a fixed concentration of the agonist (Oxo-M) to stimulate the receptor.
- Initiate the binding reaction by adding GTP- γ -[³⁵S] and GDP.
- Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters.

- Wash the filters with ice-cold buffer.
- Quantify the amount of bound GTP- γ -[35 S] using a scintillation counter.
- The IC₅₀ values (the concentration of PCS1055 that inhibits 50% of the agonist-stimulated GTP- γ -[35 S] binding) are determined to assess the antagonist potency.



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PCS1055 Antagonism of M4 Receptor Signaling.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

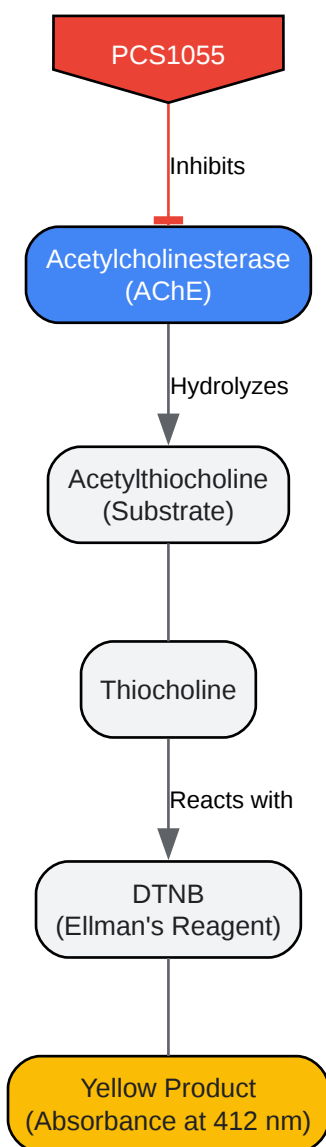
This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis.

Materials:

- Purified AChE (e.g., from electric eel or human recombinant).
- Acetylthiocholine iodide (ATCI) (substrate).
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
- **PCS1055 dihydrochloride** (test compound).
- Phosphate buffer (e.g., 0.1 M, pH 8.0).
- 96-well plate and a microplate reader.

Procedure:

- Prepare serial dilutions of **PCS1055 dihydrochloride**.
- In a 96-well plate, add the phosphate buffer, DTNB solution, and varying concentrations of PCS1055.
- Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the substrate, ATCI.
- The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
- Measure the absorbance of the yellow product at 412 nm over time using a microplate reader.
- The rate of the reaction is proportional to the AChE activity.
- Calculate the percentage of inhibition for each concentration of PCS1055 and determine the IC50 value.



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Principle of the Ellman's Method for AChE Inhibition.

Conclusion

PCS1055 dihydrochloride is a high-affinity antagonist of the muscarinic M4 receptor, demonstrating substantial selectivity over other muscarinic receptor subtypes.[2] Its profile as a competitive antagonist is well-supported by both radioligand binding and functional assay data. [2] Additionally, PCS1055 exhibits potent inhibition of acetylcholinesterase.[3][4] This dual activity should be taken into consideration in the design and interpretation of future studies. The detailed experimental protocols and conceptual diagrams provided in this guide offer a

foundational resource for researchers and drug development professionals working with this compound. Further investigation into the broader off-target profile of PCS1055 through comprehensive safety pharmacology screening is recommended to fully characterize its selectivity and potential for off-target effects.

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